molecular formula C8H12O2 B1380261 3-Methylbicyclo[3.1.0]hexane-3-carboxylic acid CAS No. 1514788-00-1

3-Methylbicyclo[3.1.0]hexane-3-carboxylic acid

Cat. No.: B1380261
CAS No.: 1514788-00-1
M. Wt: 140.18 g/mol
InChI Key: AMZUWYPKPDPEHH-UHFFFAOYSA-N
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Description

3-Methylbicyclo[310]hexane-3-carboxylic acid is a bicyclic organic compound with a unique structure that includes a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylbicyclo[3.1.0]hexane-3-carboxylic acid typically involves the annulation of cyclopropenes with aminocyclopropanes. This method uses an organic or iridium photoredox catalyst and blue LED irradiation to achieve good yields for a broad range of derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methylbicyclo[3.1.0]hexane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form different derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylates, while reduction can produce alcohols.

Scientific Research Applications

3-Methylbicyclo[3.1.0]hexane-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methylbicyclo[3.1.0]hexane-3-carboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their activity and function. The bicyclic structure also provides rigidity, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.2.1]octane: This compound has a similar bicyclic structure but with different ring sizes.

  • Tricyclo[3.2.1.02,7]octane : Another related compound with a more complex tricyclic structure.

Uniqueness

3-Methylbicyclo[310]hexane-3-carboxylic acid is unique due to its specific ring structure and the presence of a carboxylic acid group

Properties

IUPAC Name

3-methylbicyclo[3.1.0]hexane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-8(7(9)10)3-5-2-6(5)4-8/h5-6H,2-4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMZUWYPKPDPEHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2CC2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1514788-00-1
Record name 3-methylbicyclo[3.1.0]hexane-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methylbicyclo[3.1.0]hexane-3-carboxylic acid
Reactant of Route 2
3-Methylbicyclo[3.1.0]hexane-3-carboxylic acid
Reactant of Route 3
3-Methylbicyclo[3.1.0]hexane-3-carboxylic acid
Reactant of Route 4
3-Methylbicyclo[3.1.0]hexane-3-carboxylic acid
Reactant of Route 5
3-Methylbicyclo[3.1.0]hexane-3-carboxylic acid
Reactant of Route 6
3-Methylbicyclo[3.1.0]hexane-3-carboxylic acid

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